molecular formula C22H27FN4O2 B2939571 (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylpyrazin-2-yl)methanone CAS No. 1706263-99-1

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylpyrazin-2-yl)methanone

Cat. No.: B2939571
CAS No.: 1706263-99-1
M. Wt: 398.482
InChI Key: ANRZNFLSZPCMOW-UHFFFAOYSA-N
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Description

The compound (4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylpyrazin-2-yl)methanone is a bipiperidinyl methanone derivative featuring a 2-fluorophenoxy substituent on the bipiperidine scaffold and a 5-methylpyrazin-2-yl group as the ketone-linked aromatic moiety.

Properties

IUPAC Name

[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-16-14-25-20(15-24-16)22(28)27-10-6-17(7-11-27)26-12-8-18(9-13-26)29-21-5-3-2-4-19(21)23/h2-5,14-15,17-18H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRZNFLSZPCMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylpyrazin-2-yl)methanone, often referred to as a bipiperidine derivative, has garnered attention in pharmacological research due to its potential biological activity, particularly as a modulator of various receptors. This article synthesizes findings from diverse studies to elucidate its biological activity, including receptor binding affinities and therapeutic implications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H21FN2O Molecular Weight 328 39 g mol \text{C}_{19}\text{H}_{21}\text{F}\text{N}_2\text{O}\quad \text{ Molecular Weight 328 39 g mol }

Research indicates that bipiperidine derivatives often act as ligands for sigma receptors, particularly σ1 and σ2 subtypes. These receptors are implicated in various neurological processes and may play a role in the treatment of disorders such as depression, anxiety, and neurodegenerative diseases.

Receptor Binding Affinity

A study evaluating a series of bipiperidine compounds found that those with modifications similar to this compound exhibited significant binding affinities for σ1 receptors. For instance, derivatives with fluorinated phenyl groups showed enhanced affinity with Ki values ranging from 0.48 nM to 59.6 nM for σ1 receptors .

CompoundKi (nM)Receptor Type
14a0.48σ1
14b21.6σ1
14g44.2σ1
14h59.6σ1

Therapeutic Implications

The modulation of sigma receptors suggests potential therapeutic applications for this compound in treating various conditions:

  • Neurological Disorders : Sigma receptor ligands have been explored for their neuroprotective effects and potential in treating conditions such as Alzheimer's disease and schizophrenia.
  • Cancer : Some studies indicate that sigma receptor antagonists may inhibit tumor growth and provide a novel approach to cancer therapy .

Case Studies

Several case studies have highlighted the biological effects of bipiperidine derivatives:

  • In Vitro Studies : A study demonstrated that compounds similar to this compound inhibited cell proliferation in cancer cell lines through σ receptor pathways .
  • Animal Models : In rodent models, administration of bipiperidine derivatives resulted in significant reductions in anxiety-like behaviors, suggesting efficacy in treating anxiety disorders .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key analogues from include bipiperidinyl methanones with variations in aromatic substituents and hydroxyl groups (Table 1).

Table 1: Structural and Physical Comparison of Bipiperidinyl Methanone Derivatives

Compound ID Aromatic Substituent Bipiperidine Substituent Melting Point (°C) Key Features
Target Compound 5-Methylpyrazin-2-yl 2-Fluorophenoxy Not reported Pyrazine ring; fluorophenoxy
15d () Pyridin-3-yl 4-Fluorobenzoyl 215 (decomposed) Fluorobenzoyl; pyridine moiety
15e () 4-Methoxyphenyl 4-Fluorobenzoyl 216 (decomposed) Methoxy group; fluorobenzoyl
15g () 4-Methoxyphenyl Isonicotinoyl (pyridine) 220 (decomposed) Polar pyridine; methoxy group
T-478 () Dichloro-methoxybenzenesulfonamide - Not reported Sulfonamide; bipiperidine linkage
Key Observations:
  • Fluorophenoxy vs. Fluorobenzoyl: The 2-fluorophenoxy group in the target compound may confer greater metabolic stability than the 4-fluorobenzoyl group in 15d/15e, as ether linkages are less prone to hydrolysis than ketones .
  • Bipiperidine Modifications: Hydroxyl groups (e.g., 3'-hydroxy in 15d) improve solubility but may reduce membrane permeability compared to non-polar substituents like 2-fluorophenoxy .
  • Melting Points: Analogues with hydroxyl groups (15d, 15e, 15g) exhibit higher decomposition temperatures (215–220°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) compared to non-hydroxylated derivatives .

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